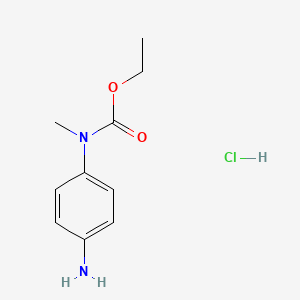
ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride, also known as Ethyl 4-ANPP, is an analytical reference standard that is structurally similar to known opioids . It is intended for research and forensic applications . The formal name of this compound is N-ethyl-1-phenethyl-N-phenylpiperidin-4-amine, dihydrochloride .
Synthesis Analysis
The synthesis of aniline-based triarylmethanes, which are structurally similar to Ethyl 4-ANPP, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .Molecular Structure Analysis
The molecular structure of Ethyl 4-ANPP is represented by the molecular formula C21H28N2 • 2HCl . The InChi Code for this compound is InChI=1S/C21H28N2.2ClH/c1-2-23 (20-11-7-4-8-12-20)21-14-17-22 (18-15-21)16-13-19-9-5-3-6-10-19;;/h3-12,21H,2,13-18H2,1H3;2*1H .Physical and Chemical Properties Analysis
Ethyl 4-ANPP is a crystalline solid . It has a formula weight of 381.4 . The solubility of this compound in DMF is insoluble, in DMSO it is 1 mg/ml, in Ethanol it is insoluble, and in PBS (pH 7.2) it is insoluble .Aplicaciones Científicas De Investigación
Antimitotic Agents and Cancer Research
Studies have highlighted the synthesis and biological activity of compounds related to ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride, showing promise as antimitotic agents and potential anticancer drugs. For instance, chiral isomers of related compounds demonstrate activity in biological systems, with some isomers showing more potency than others, indicating the importance of stereochemistry in drug design and biological interactions (Temple & Rener, 1992). Additionally, derivatives have been synthesized with potential anticancer applications, showing effects on the proliferation and mitotic index of cultured cells and survival in leukemia-bearing mice (Temple et al., 1983).
Molluscicidal Properties
Research into thiazolo[5,4-d]pyrimidines, which share a functional relationship with this compound, has uncovered molluscicidal properties against the intermediate host of schistosomiasis, indicating potential for use in controlling parasitic diseases (El-bayouki & Basyouni, 1988).
Corrosion Inhibition
A study on phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid highlights the relevance of related compounds in industrial applications. These compounds, including derivatives of this compound, show high inhibition efficiency, suggesting their potential in protecting metals against corrosion in acidic environments (Gupta et al., 2017).
Enzymatic Studies and Reaction Mechanisms
The kinetics and mechanism of the aminolysis of aryl N-ethyl thiocarbamates have been investigated, providing insights into the reaction mechanisms and effects of substituents on reactivity. This research is fundamental in understanding how related compounds behave in chemical reactions and could inform the synthesis of new drugs or materials (Oh et al., 2004).
Environmental and Photocatalytic Studies
Ethyl-4-aminobenzoate, a compound related to this compound, has been studied for its environmental behavior and photocatalytic degradation. Understanding the fate of such compounds in the environment and their potential transformation products is crucial for assessing their environmental impact and for developing safer, more eco-friendly chemicals (Li et al., 2017).
Propiedades
IUPAC Name |
ethyl N-(4-aminophenyl)-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)12(2)9-6-4-8(11)5-7-9;/h4-7H,3,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPYQALSMVSQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
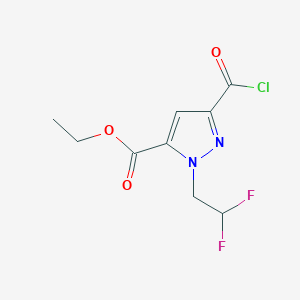
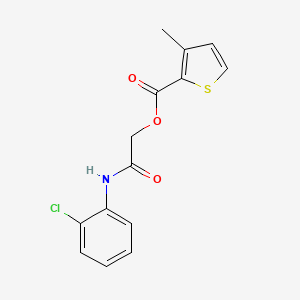

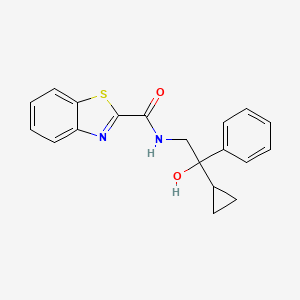
![N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2692073.png)
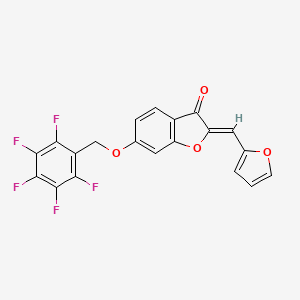
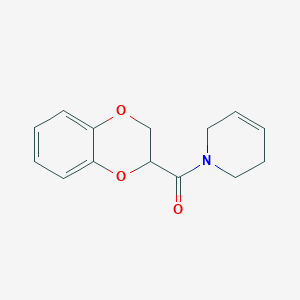
![Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate](/img/structure/B2692076.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2692079.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2692083.png)
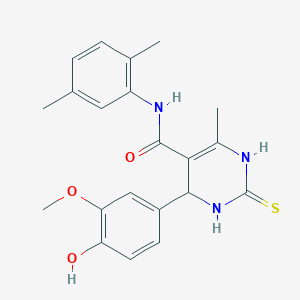
![2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole](/img/structure/B2692086.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile](/img/structure/B2692087.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2692089.png)
